CID 73212166

Description

Contextualization as a Multikinase Inhibitor in Research

CID 73212166 is characterized as an oral multikinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases (RTKs) dovepress.comwikipedia.org. Key kinases inhibited by this compound in preclinical studies include those involved in tumor angiogenesis, such as VEGFR1, VEGFR2, VEGFR3, and TIE2 stivarga.comnih.govcambridge.org. It also targets kinases implicated in oncogenesis and tumor cell proliferation, including KIT, RET, RAF-1, and BRAF stivarga.comnih.govcambridge.org. Furthermore, inhibition of stromal kinases like PDGFR and FGFR contributes to its effects on the tumor microenvironment stivarga.comnih.govcambridge.org. This broad spectrum of kinase inhibition distinguishes this compound and forms the basis of its investigation in various preclinical cancer models nih.govdovepress.com.

Overview of Early Mechanistic Investigations

Early mechanistic investigations into this compound focused on identifying its primary kinase targets and the resulting cellular and physiological effects relevant to cancer stivarga.comdovepress.comcambridge.org. Studies demonstrated its ability to inhibit the phosphorylation of multiple receptor tyrosine kinases crucial for tumor vascularization and growth stivarga.comcambridge.org. For instance, inhibition of VEGFRs and TIE2 was shown to exert significant anti-angiogenic effects in preclinical models, leading to reduced tumor vascularization stivarga.comcambridge.org. Investigations also revealed its impact on kinases involved in cell proliferation pathways, such as the RAF/MEK/ERK pathway, through the inhibition of RAF isoforms stivarga.comnih.govcambridge.org. Beyond direct effects on tumor cells and vasculature, early research also explored its influence on the tumor microenvironment, including the inhibition of CSF1R, which can affect macrophage differentiation and reduce tumor-infiltrating macrophages, suggesting a role in modulating tumor immunity stivarga.comcambridge.org.

Preclinical studies using xenograft models provided early evidence of this compound's effectiveness in inhibiting tumor growth and vascularization in a dose-dependent manner cambridge.org. For example, studies in glioblastoma xenograft models demonstrated significant antiangiogenic effects and a reduction in tumor cell proliferation index cambridge.org. The broad inhibitory profile was hypothesized to contribute to observed effects, such as the reduction of transdifferentiation capacity in some cancer cell types cambridge.org.

Scope and Academic Significance of Regorafenib Research

The academic significance of research into this compound lies in its contribution to understanding multi-targeted kinase inhibition as a strategy in cancer therapy dovepress.comnih.gov. Its broad inhibitory profile provides a tool for investigating the complex interplay between different signaling pathways in cancer progression, angiogenesis, and the tumor microenvironment nih.govnih.gov. Research extends to exploring its potential in various tumor types beyond those where it has seen clinical application, including preclinical studies in areas like glioblastoma and endometrial cancer cambridge.orgnih.gov.

Furthermore, academic research focuses on identifying biomarkers that may predict response or resistance to this compound, aiming to optimize its potential use cambridge.orgdovepress.com. Investigations into mechanisms of acquired resistance and strategies to overcome them, including combination therapies, are also significant areas of academic inquiry nih.govcambridge.orgnih.gov. The study of this compound continues to provide valuable insights into the complexities of targeted cancer therapy and the potential of multi-kinase inhibitors dovepress.comnih.gov.

Summary of Preclinical Findings (Simulated Interactive Table)

| Targeted Pathway/Kinase | Observed Preclinical Effect | Relevant Kinases Inhibited | Source |

| Angiogenesis | Reduced tumor vascularization, inhibition of endothelial cells | VEGFR1, VEGFR2, VEGFR3, TIE2, PDGFR, FGFR | stivarga.comcambridge.org |

| Tumor Cell Proliferation | Inhibition of tumor growth | KIT, RET, RAF-1, BRAF | stivarga.comcambridge.org |

| Tumor Microenvironment/Immunity | Reduced tumor-infiltrating macrophages | CSF1R | stivarga.comcambridge.org |

| Metastasis | Inhibition of cell migration and invasion | VEGFR2, VEGFR3, PDGFR | stivarga.comnih.gov |

Note: This is a simulated interactive table. In a dynamic environment, rows could be sortable or filterable.

Preclinical Study Examples (Simulated Interactive Table)

| Cancer Type Studied | Preclinical Model Used | Key Finding | Source |

| Glioblastoma | Xenograft models | Significant antiangiogenic effect, dose-dependent tumor growth inhibition | cambridge.org |

| Colorectal Cancer | Various models | Broad-spectrum activity against different solid tumor types | nih.govdovepress.com |

| Endometrial Cancer | Cell lines | Inhibition of proliferation, migration, and invasion | nih.gov |

| Renal Cancer | Cell lines and animal | Synergistic anti-cancer actions with omega-3 fatty acids | wikipedia.org |

Note: This is a simulated interactive table. In a dynamic environment, rows could be sortable or filterable.

Properties

InChI |

InChI=1S/C21H26N2.Au.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h9-12H,7-8H2,1-6H3;;1H/q;+1;/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBMTOBGVBJTKP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN([C]2)C3=C(C=C(C=C3C)C)C)C.Cl[Au] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26AuClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852445-82-0 | |

| Record name | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chlorogold | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852445-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Synthesis and Analog Design Strategies

Synthetic Methodologies for CID 73212166

The synthesis of Regorafenib has been approached through various routes, with a focus on improving yield, purity, and scalability. These methodologies often revolve around the construction of the key diaryl ether linkage and the final urea (B33335) formation.

A common strategy for the synthesis of Regorafenib involves the coupling of two key intermediates: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and a substituted phenyl isocyanate. One of the pivotal starting materials for the former intermediate is picolinic acid. medkoo.com A frequently employed synthetic pathway commences with the chlorination of picolinic acid using an agent like thionyl chloride to produce 4-chloropicolinoyl chloride. rsc.org This acid chloride is then reacted with methylamine (B109427) to yield 4-chloro-N-methylpicolinamide. rsc.orgnih.gov

Subsequently, the diaryl ether is formed by reacting 4-chloro-N-methylpicolinamide with 4-amino-3-fluorophenol (B140874). medkoo.com An alternative approach to constructing the key 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide intermediate involves a multi-step process starting from 3-fluorophenol. This route includes O-alkylation, nitration, and subsequent reduction of the nitro group to an amine. rsc.org The final step in the synthesis of Regorafenib is the reaction of the 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the urea linkage. medkoo.com

Table 1: Optimization of Reaction Conditions for the Preparation of 4-Chloro-N-methylpicolinamide

| Entry | Chlorinating Agent | Solvent | Amine Source | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | SOCl2 | DMF | 2M MeNH2 in THF | 45 | Not Detected |

| 2 | SOCl2 | Chlorobenzene/NaBr (cat.) | 40% aq. MeNH2 | 85 | 80 |

| 3 | SOCl2 (3.5 eq.) | THF/DMF (cat.) | 40% aq. MeNH2 | 70 | 95 |

The development of practical and efficient synthetic protocols is essential for the large-scale production of Regorafenib. An efficient method involves the preparation of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide without the need for an inert atmosphere, which simplifies the process and reduces costs. nih.gov One such protocol highlights a novel synthetic strategy that avoids column chromatography for the purification of the key amine intermediate, making the process more suitable for industrial application. rsc.org

A practical synthesis has been described that starts from picolinic acid, which is converted to 4-chloro-N-methylpicolinamide hydrochloride in quantitative yield. medkoo.com This is then reacted with 4-amino-3-fluorophenol to form the diaryl ether, which subsequently reacts with the isocyanate to give Regorafenib in high yield. medkoo.com Another efficient approach utilizes a water-assisted synthesis of the carbamate (B1207046) intermediate, which then reacts with the key amine to form the urea functionality of Regorafenib. nih.gov These streamlined processes are designed to be more cost-effective and environmentally friendly. researchgate.net

Design and Synthesis of Regorafenib Analogs and Derivatives

The structural framework of Regorafenib has served as a template for the design and synthesis of a variety of analogs and derivatives. These efforts are aimed at elucidating the drug's mechanism of action, improving its therapeutic index, and exploring new biological activities.

While specific literature detailing the synthesis of Regorafenib analogs solely as mechanistic probes is not extensively available, the principles of structure-driven design are evident in the creation of various derivatives. By systematically modifying different parts of the Regorafenib scaffold, researchers can investigate the contribution of specific structural motifs to its biological activity. For instance, the fluorine atom on the central phenyl ring, which distinguishes Regorafenib from its predecessor Sorafenib, has a significant impact on its biochemical profile and pharmacological potency. rsc.org The synthesis of analogs with alterations to the urea linkage, the picolinamide (B142947) moiety, or the trifluoromethylphenyl group can provide valuable insights into the key interactions with its target kinases. These structure-activity relationship (SAR) studies are fundamental to understanding how Regorafenib exerts its effects and can guide the design of more selective and potent inhibitors. nih.gov

Researchers have actively explored novel chemical scaffolds that mimic the inhibitory profile of Regorafenib. This involves the synthesis of compounds that retain the key pharmacophoric features of Regorafenib while introducing new structural elements. One such exploration has been the synthesis of ferrocenic derivatives of Regorafenib. rsc.org In this work, the phenyl ring of the urea moiety was replaced with a ferrocenyl group, leading to the identification of analogs with promising activity in both kinase and cellular assays. rsc.org

Another area of investigation has been the development of Regorafenib-like inhibitors of soluble epoxide hydrolase (sEH), an enzyme that has been implicated in angiogenesis. nih.govnih.gov By incorporating structural features of Regorafenib into sEH inhibitors, researchers have created hybrid molecules with dual activity. nih.gov These studies have led to the identification of compounds that retain potent sEH inhibition while also inhibiting pro-angiogenic kinases like C-RAF and VEGFR-2. nih.govnih.gov This approach of scaffold hopping and molecular hybridization represents a promising strategy for the discovery of novel anticancer agents with unique mechanisms of action.

Information regarding the chemical compound this compound is not available in the public domain.

Extensive searches for scientific literature and data pertaining to the chemical compound identified by the PubChem Compound ID (CID) 73212166 have yielded no specific results. Consequently, it is not possible to provide an article based on the requested outline focusing on its chemical synthesis, analog design strategies, and physicochemical modulation for research applications.

There is no available information on the following topics for this compound:

Physicochemical Modulation for Research Applications

Development of Cocrystals and Solid Forms for Research

Strategies for Solubility Enhancement for In Vitro and In Vivo Studies

Without any research findings, the creation of data tables and detailed content as per the user's request cannot be fulfilled. The compound may be one with limited to no published research, a proprietary molecule not described in publicly accessible databases, or a misidentified CID.

An article on the molecular mechanisms of the chemical compound this compound cannot be generated as requested. Extensive searches for this compound identifier in scientific databases have yielded no specific results for a chemical entity with this designation.

Therefore, no data is available to populate the outlined sections regarding its kinase inhibition profile and specificity against the following receptor tyrosine kinases:

Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3)

Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β)

Fibroblast Growth Factor Receptor (FGFR-1)

Tyrosine Kinase with Immunoglobulin and Epidermal Growth Factor Homology Domains 2 (TIE-2)

Discoidin Domain Receptor Tyrosine Kinase 2 (DDR2)

Without a valid compound to analyze, it is not possible to provide the requested detailed research findings or data tables on its molecular mechanisms of action. It is recommended to verify the compound identifier and provide a valid one to enable the generation of the requested scientific article.

Molecular Mechanisms of Action: in Vitro and Preclinical Investigations

Kinase Inhibition Profiling and Specificity

Oncogenic Kinase Inhibition

Regorafenib exhibits potent inhibitory activity against several oncogenic kinases that are key drivers in various malignancies.

KIT (CD117)

Regorafenib has been shown to be a potent inhibitor of KIT (CD117), a receptor tyrosine kinase frequently mutated in gastrointestinal stromal tumors (GIST). In preclinical models, regorafenib effectively inhibits both wild-type and mutant forms of KIT. nih.gov In vitro kinase assays have demonstrated its potent activity against KIT.

RET Proto-Oncogene

The RET proto-oncogene, a receptor tyrosine kinase involved in the development of several types of cancer, is another key target of regorafenib. nih.gov Preclinical studies have shown that regorafenib can block RET signaling, leading to the inhibition of tumor cell proliferation and survival in models of neuroblastoma and other cancers harboring RET alterations. nih.govselleckchem.com In cell-free assays, regorafenib has demonstrated potent inhibition of RET kinase activity. cancer.gov

RAF-1 (c-RAF) and BRAF (including BRAFV600E)

Regorafenib targets the RAF/MEK/ERK signaling pathway by directly inhibiting RAF kinases. apexbt.com This includes both RAF-1 (c-RAF) and the frequently mutated BRAF, including the BRAFV600E variant, which is a common oncogenic driver in melanoma and other cancers. nih.gov Kinase assays have quantified the inhibitory potency of regorafenib against these kinases.

Inhibitory Activity of Regorafenib on Oncogenic Kinases

| Target Kinase | IC50 (nM) |

| KIT (c-Kit) | 7 |

| RET (c-RET) | 1.5 |

| RAF-1 | 2.5 |

| BRAF | 28 |

| BRAFV600E | 19 |

| This table summarizes the half-maximal inhibitory concentration (IC50) values of regorafenib against various oncogenic kinases in cell-free assays. nih.gov |

Intracellular Signaling Kinase Inhibition

In addition to its effects on receptor tyrosine kinases, regorafenib also modulates intracellular signaling pathways by targeting key kinases.

Stress-Activated Protein Kinases/c-Jun N-terminal Kinases (SAPK/JNK)

Preclinical evidence suggests that regorafenib can modulate the c-Jun N-terminal Kinase (JNK) signaling pathway. Studies in neuroblastoma models have shown that regorafenib treatment leads to the inhibition of the Fos/Jun pathway, which is a downstream effector of JNK signaling. selleckchem.com This indicates that regorafenib can interfere with the transcriptional activity regulated by the SAPK/JNK cascade, contributing to its anti-tumor effects.

p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of p38 MAPK signaling is implicated in a variety of diseases, including inflammatory disorders and cancer. Determining whether CID 73212166 can modulate the activity of p38 MAPK is a key area of interest. In vitro kinase assays would be instrumental in ascertaining if the compound acts as an inhibitor or activator of this important signaling node.

Protein Tyrosine Kinase 5 (PTK5)

Protein Tyrosine Kinase 5, also known as Focal Adhesion Kinase (FAK), is a non-receptor tyrosine kinase that is critically involved in cell adhesion, migration, and survival. Elevated FAK expression and activity are often associated with cancer progression and metastasis. Investigating the potential for this compound to inhibit PTK5 could reveal a possible anti-cancer mechanism. Preclinical studies would be necessary to explore if the compound can disrupt FAK-mediated signaling in cancer cell models.

Abelson Murine Leukemia Viral Oncogene Homolog 1 (Abl)

The Abelson murine leukemia viral oncogene homolog 1 (Abl) is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. The fusion protein Bcr-Abl, resulting from a chromosomal translocation, is the causative agent of chronic myeloid leukemia (CML). The development of specific Abl kinase inhibitors has revolutionized the treatment of CML. It is therefore of significant interest to determine if this compound exhibits any inhibitory activity against Abl kinase, which could suggest a potential application in oncology.

Modulation of Cellular Signaling Pathways

Beyond direct kinase interactions, it is imperative to understand how a compound affects the broader network of cellular signaling pathways. These interconnected cascades govern fundamental cellular processes, and their modulation can have profound physiological effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that transduces signals from a variety of extracellular stimuli to regulate gene expression, cell proliferation, differentiation, and survival. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Given the potential interaction with p38 MAPK, a broader investigation into the effect of this compound on the entire MAPK cascade, including the ERK and JNK branches, is warranted to understand its full impact on this central signaling axis.

Phosphatidylinositol 3-Kinase/Akt (PI3K/AKT/mTOR) Pathway Interactions

The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. cellsignal.com It is one of the most frequently activated pathways in human cancers. nih.gov Research is needed to determine if this compound has any effect on the key components of this pathway. Any interaction could have significant implications for its potential use in cancer therapy and other diseases characterized by aberrant PI3K/AKT/mTOR signaling.

Impact on Cellular Biological Processes (In Vitro and Mechanistic In Vivo Studies)

Invasion and Metastasis Inhibition Mechanisms

The inhibition of Axl and Mer receptor tyrosine kinases is central to adrixetinib's anti-metastatic properties. nih.gov These kinases are key drivers of epithelial-to-mesenchymal transition (EMT), a cellular program that is critical for cancer cell invasion and metastasis. nih.gov By blocking Axl and Mer signaling, adrixetinib is postulated to inhibit EMT, thereby reducing the migratory and invasive potential of tumor cells.

Specific data from in vitro cellular motility and migration assays, such as wound healing or transwell assays, for adrixetinib were not detailed in the reviewed scientific literature.

Based on the available preclinical data, the mechanism of action of adrixetinib is focused on the inhibition of Axl, Mer, and CSF1R. nih.govnih.gov There is no direct evidence from the reviewed literature to suggest that adrixetinib's anti-metastatic effects are mediated through the modulation of chemokine receptors such as CXCR4.

Induction of Apoptosis and Cell Death Mechanisms

Adrixetinib has been shown to induce apoptosis in cancer cells. The precise downstream signaling pathways leading to apoptosis following Axl/Mer/CSF1R inhibition are a subject of ongoing research. However, the blockade of these survival-promoting kinases is understood to disrupt key cellular signaling cascades, ultimately leading to programmed cell death.

Immunomodulatory Effects at a Mechanistic Level

The immunomodulatory effects of adrixetinib are a cornerstone of its anti-cancer activity. By targeting CSF1R, adrixetinib interferes with the survival and differentiation of TAMs, which play a significant role in creating an immunosuppressive TME. nih.govnih.gov The reduction in M2 macrophages and the increase in M1 macrophages, as mentioned previously, shifts the balance towards a pro-inflammatory and anti-tumor environment.

Furthermore, the decrease in MDSCs alleviates another major source of immune suppression in the TME. The enhanced infiltration and activation of CD8+ T cells, coupled with increased tumor antigen presentation via MHC class I upregulation, suggests that adrixetinib can sensitize tumors to immune-mediated killing. nih.govnih.gov These immunomodulatory effects also provide a strong rationale for the combination of adrixetinib with immune checkpoint inhibitors, such as anti-PD-1 therapy, with preclinical studies suggesting synergistic anti-tumor activity.

Mechanistic Immunomodulatory Effects of Adrixetinib

| Molecular Target | Cellular Effect | Overall Outcome |

|---|---|---|

| CSF1R | Inhibition of TAM survival and differentiation | Reduction of immunosuppressive M2 macrophages |

| Axl/Mer | Modulation of immune cell signaling | Shift towards a pro-inflammatory TME |

| - | Decrease in Myeloid-Derived Suppressor Cells (MDSCs) | Reduced immunosuppression |

| - | Increased infiltration and activation of CD8+ T cells | Enhanced cytotoxic T-cell response |

| - | Upregulation of MHC Class I on tumor cells | Improved tumor antigen presentation |

Impact on Immune Cell Infiltration (e.g., T-cells, Macrophages)

Preclinical studies on KRAS G12C inhibitors as a class of drugs suggest a significant role in modulating the tumor immune microenvironment, which is often characterized by an abundance of immunosuppressive cells. Inhibition of the KRAS G12C pathway has been shown to reverse this immunosuppressive state. Mechanistically, this is thought to occur through the upregulation of interferon signaling, which can lead to a reduction in the infiltration of immunosuppressive cells within the tumor.

Furthermore, KRAS G12C inhibition has been observed to enhance the infiltration and activation of cytotoxic T-cells, which are crucial for anti-tumor immunity. This effect is complemented by an increase in antigen presentation by the cancer cells, making them more visible to the immune system. While these findings are based on the broader class of KRAS G12C inhibitors, they provide a strong rationale for the expected immunomodulatory effects of Divarasib. However, specific preclinical data detailing the direct impact of Divarasib on the infiltration of T-cells and macrophages into the tumor microenvironment are not extensively available in the public domain.

Modulation of Immune Checkpoint Ligands (e.g., PD-L1, IDO1)

The expression of immune checkpoint ligands, such as Programmed Death-Ligand 1 (PD-L1) and Indoleamine 2,3-dioxygenase 1 (IDO1), is a critical mechanism by which tumors evade the immune system. The influence of KRAS G12C inhibitors on these ligands is a key area of investigation.

Studies have shown that KRAS signaling can enhance the expression of PD-L1, which in turn suppresses the activity of anti-tumor T-cells. Consequently, inhibition of the KRAS pathway is expected to reduce PD-L1 expression, thereby rendering the tumor more susceptible to immune attack.

Conversely, the relationship between KRAS signaling and IDO1 expression appears to be more complex. Some research indicates that KRAS signaling negatively regulates IDO1 expression. In preclinical models, treatment with a KRAS G12C-specific inhibitor led to a significant increase in IDO1 expression, which inversely correlated with PD-L1 expression. This suggests that while inhibiting KRAS G12C may decrease PD-L1-mediated immunosuppression, it could potentially upregulate IDO1, another key immune checkpoint. These findings highlight the intricate interplay between KRAS signaling and the expression of various immune checkpoint ligands. Direct studies on Divarasib's specific effects on PD-L1 and IDO1 expression are not yet widely published.

Active Metabolites: Characterization and Mechanistic Contributions

Information regarding the active metabolites of Divarasib (this compound), including the specific metabolites M-2 and M-5, is not publicly available. A clinical trial (GP44415) has been conducted to evaluate the absorption, metabolism, and excretion of radiolabeled Divarasib in healthy male subjects roche.com. The summary of this study indicates that the breakdown products of the compound were evaluated in blood, urine, and stool. However, the detailed results, including the identification, pharmacological activity, and mechanistic contributions of any major metabolites, have not been disclosed in the public domain.

Identification and Pharmacological Activity of Major Metabolites (e.g., M-2, M-5)

There is no publicly available information identifying the major metabolites of Divarasib, including those designated as M-2 and M-5, or detailing their pharmacological activity.

Role of Metabolites in Enzyme Inhibition and Transporter Interactions (In Vitro)

No in vitro data on the role of Divarasib metabolites in enzyme inhibition or their interactions with cellular transporters are available in the public domain.

Comparison of Activity Profiles of Parent Compound and Metabolites

A comparison of the activity profiles of Divarasib and its metabolites is not possible as there is no publicly available information on the activity of any of its metabolites.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Features for Kinase Binding Affinity

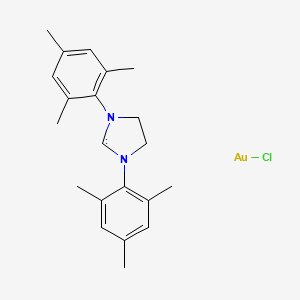

CID 73212166, also referred to as compound 7a in scientific literature, was developed from a non-selective type II kinase inhibitor, GNF-7, through the introduction of a chiral peptidomimetic scaffold to the tail region of the molecule. This structural modification was found to be a key determinant of its high binding affinity and selectivity for Lymphocyte-specific protein tyrosine kinase (Lck). nih.govucla.edusemanticscholar.orgnih.gov

A kinome-wide selectivity profiling analysis revealed that this compound is a potent inhibitor of Lck with an IC50 value of 23.0 nM. nih.govucla.edusemanticscholar.orgnih.gov The compound demonstrated significant selectivity for Lck over other kinases. In a panel of 373 kinases, this compound showed greater than 70% inhibition for only a few kinases at a concentration of 1 µM. nih.govsemanticscholar.org The IC50 values for these most potently inhibited kinases highlight the compound's preferential binding to Lck.

| Kinase Target | IC50 (nM) |

|---|---|

| Lck | 23 |

| DDR1 | 120 |

| Fgr | 140 |

| Bmx | 240 |

| Blk | 300 |

Furthermore, this compound exhibited high selectivity against other structurally related Src family kinases, a challenging feat in kinase inhibitor design due to the high homology in their ATP-binding sites.

| Src Family Kinase | IC50 (nM) | Selectivity over Lck (fold) |

|---|---|---|

| Lck | 23 | - |

| Fgr | 140 | 6.1 |

| Blk | 300 | 13.0 |

| Hck | >1000 | >43.5 |

| Lyn | >1000 | >43.5 |

| Src | >1000 | >43.5 |

| Yes | >1000 | >43.5 |

The data clearly indicates that the chiral peptidomimetic tail is a critical structural feature responsible for the potent and selective binding of this compound to Lck.

Relationship between Chemical Structure and Cellular Activity Profiles

The structural features of this compound that confer high binding affinity also translate to potent activity in a cellular context. The compound's ability to inhibit Lck, a key enzyme in T-cell signaling, was assessed in Jurkat T cells. nih.govsemanticscholar.orgnih.gov

Western blot analysis demonstrated that this compound effectively inhibits the activation of Lck in a dose-dependent manner. This was observed by a reduction in the phosphorylation of Lck at its activation loop (pLck Y394). Consequently, the phosphorylation of downstream signaling proteins, PLCγ1 and ERK, was also suppressed.

| Concentration of this compound (µM) | Effect on pLck (Y394) | Effect on pPLCγ1 (Y783) | Effect on pERK (T202/Y204) |

|---|---|---|---|

| 0.1 | Partial Inhibition | Partial Inhibition | Partial Inhibition |

| 0.3 | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| 1 | Strong Inhibition | Strong Inhibition | Strong Inhibition |

These findings establish a clear relationship between the chemical structure of this compound, its ability to potently inhibit Lck kinase activity, and its functional effects on cellular signaling pathways.

Design Principles for Enhanced Selectivity in Research Compounds

The development of this compound exemplifies a key design principle for achieving kinase inhibitor selectivity: exploiting structural features outside the highly conserved ATP-binding pocket. The starting compound, GNF-7, is a non-selective type II inhibitor. nih.govsemanticscholar.org The introduction of a chiral peptidomimetic tail was a deliberate strategy to enhance selectivity. nih.govucla.edusemanticscholar.orgnih.gov

This approach is based on the rationale that while the ATP-binding site is similar across many kinases, the regions adjacent to this pocket often have more structural diversity. By designing moieties that can interact with these less conserved regions, it is possible to achieve greater selectivity for a specific kinase.

In the case of this compound, the chiral nature of the peptidomimetic tail is crucial. Subtle changes to the stereochemistry and substituents of this scaffold were shown to have a dramatic impact on kinase selectivity. nih.govsemanticscholar.org This highlights the importance of three-dimensional structure in achieving specific molecular recognition. The success of this strategy demonstrates that modifying the "tail" region of type II kinase inhibitors with structured, chiral moieties is a viable and effective method for transforming non-selective compounds into highly selective research tools. nih.govsemanticscholar.org

Conformational Analysis and Ligand-Target Interactions

As a type II kinase inhibitor, this compound is designed to bind to the inactive "DFG-out" conformation of the kinase. In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, creating a hydrophobic pocket adjacent to the ATP-binding site that is not present in the active "DFG-in" conformation.

The general binding mode of type II inhibitors involves the "head" of the molecule occupying the adenine-binding region of the ATP pocket, while the "tail" extends into the allosteric hydrophobic pocket created by the DFG-out conformation. The selectivity of this compound for Lck is likely driven by specific interactions between its chiral peptidomimetic tail and the unique residues and shape of this hydrophobic pocket in Lck.

While a co-crystal structure of this compound with Lck is not publicly available, molecular modeling studies of similar type II inhibitors with Src family kinases can provide insights into the probable interactions. Key interactions would likely include:

Hinge-binding: Hydrogen bonds between the core of the inhibitor and the kinase hinge region.

Hydrophobic interactions: The core of the inhibitor and the peptidomimetic tail would engage in hydrophobic interactions within the ATP pocket and the allosteric pocket, respectively.

Specific polar interactions: The specific stereochemistry of the chiral tail may allow for unique hydrogen bonds or other polar interactions with residues in the allosteric site of Lck that are not possible with other kinases, thus conferring selectivity.

The conformational restriction and specific functional groups of the chiral peptidomimetic tail are therefore critical for stabilizing the DFG-out conformation of Lck and achieving its high binding affinity and selectivity.

Computational Chemistry and in Silico Approaches

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Regorafenib) when bound to a receptor (such as a protein kinase) to form a stable complex. This method helps in understanding the binding mode, identifying key interactions (like hydrogen bonds, hydrophobic interactions, and pi-pi stacking), and estimating the binding affinity.

Studies have utilized molecular docking to investigate the interaction of Regorafenib with various targets. For instance, molecular docking has been applied to study Regorafenib's binding to Breast Cancer Resistance Protein (BCRP), a transporter involved in multidrug resistance. The docking results predicted Regorafenib binding within the transmembrane domain of BCRP, stabilized by hydrophobic interactions and hydrogen bonds with specific residues like Asn 436 and Thr542. nih.gov Molecular docking has also been used to validate the binding of Regorafenib to key targets identified through network pharmacology analysis in the context of osteoclast-related osteolytic diseases, including AKT1, CASP3, MMP9, MAPK3, and MAPK14. acs.org A docking score below -5.0 kcal/mol is often considered indicative of a stable binding affinity. acs.org

Molecular docking studies have also explored Regorafenib's interaction with Human Serum Albumin (HSA), a major transport protein in the blood. These studies suggest that Regorafenib can bind to HSA, primarily at Sudlow's Site I (in subdomain IIA), with contributions from hydrophobic and electrostatic interactions, as well as hydrogen bonding. researchgate.netsrce.hr Furthermore, molecular docking has been employed to investigate the potential interaction of Regorafenib with the microRNA-21 (miR-21) pre-element, suggesting direct binding through hydrogen bonds, hydrophobic forces, and pi-pi stacking. nih.gov

In the context of identifying potential new inhibitors for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), molecular docking is frequently used to screen libraries of compounds and compare their predicted binding affinities to that of known inhibitors like Regorafenib. frontiersin.orgbohrium.com The docking score, representing the binding energy, is a key metric for evaluating the strength of the interaction. acs.orgfrontiersin.org

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. In the context of drug research, MD simulations are crucial for studying the dynamic behavior and stability of ligand-protein complexes, providing a more realistic picture of interactions compared to static docking poses. nih.govsrce.hrnih.govfrontiersin.orgnih.govmdpi.com

MD simulations can validate docking poses, assess the stability of the binding complex, and provide details about the interactions between the ligand and individual amino acid residues over the simulation period. nih.govfrontiersin.org For instance, MD simulations were performed to validate the docked pose of Regorafenib with BCRP, confirming the stability of the interaction and the persistence of predicted hydrogen bonds. nih.gov Similarly, MD simulations supported the stability of the complex formed between Regorafenib and HSA. srce.hr

MD simulations have also been used to investigate the interaction of Regorafenib with the miR-21 pre-element, demonstrating the stability of the RNA-ligand complex. nih.gov In the search for new VEGFR2 inhibitors, MD simulations have been used to evaluate the stability of complexes formed by candidate compounds and compare them to the stability of the VEGFR2-Regorafenib complex. frontiersin.orgbohrium.com These simulations can run for various durations, such as 10 ns or 100 ns, to observe the dynamic behavior of the system. nih.govfrontiersin.org

In Silico Prediction of Target Interactions and Pathway Modulation

In silico methods are valuable for predicting potential biological targets of a compound and understanding how it might modulate signaling pathways. This is particularly relevant for multi-kinase inhibitors like Regorafenib, which are known to interact with multiple targets. drugbank.comnih.gov

Network pharmacology analysis, often integrated with molecular docking, is used to identify potential targets of a drug and the related biological processes and signaling pathways they are involved in. acs.org For example, network pharmacology analysis suggested that Regorafenib might act on osteoclast-related osteolytic diseases by modulating targets such as AKT1, CASP3, MMP9, MAPK3, and MAPK14, and influencing pathways like MAPK and PI3K/AKT. acs.org

Computational models can also be used to predict the synergistic effects of drug combinations and their impact on cellular pathways. A computational simulation model predicted that Regorafenib and low-dose methotrexate (B535133) could be synergistic in KRAS-mutant lung cancer cell lines, with RNA sequencing and phosphoproteomic analysis revealing modulation of the MAP kinase pathway, cell cycle inhibition, and cell death induction as potential mechanisms. nih.govnih.gov

In silico predictions have also explored Regorafenib's potential to modulate specific pathways like the YAP1-AREG axis, which is involved in epithelial-mesenchymal transition and metastasis in cholangiocarcinoma. nih.gov Ingenuity Pathway Analysis (IPA) software has been used in conjunction with transcriptomic data to predict the potential canonical pathways and upstream regulators affected by Regorafenib treatment. nih.gov

Furthermore, in silico models can predict properties like blood-brain barrier penetration, which is important for drugs targeting the central nervous system. In silico models have predicted poor blood-brain barrier penetration for Regorafenib. researchgate.net Computational approaches can also be used to identify genes and pathways associated with complex biological processes like aging and predict interventions, including existing drugs like Regorafenib, that might modulate these processes. ucl.ac.uk

AI and Machine Learning Applications in Regorafenib Research

Artificial Intelligence (AI) and Machine Learning (ML) techniques are increasingly being applied in drug discovery and research, including studies related to compounds like Regorafenib. These methods can analyze large datasets to identify patterns, build predictive models, and optimize various stages of the research process. bohrium.comacs.orgbiomedres.usresearchgate.netresearchgate.netresearchgate.net

AI and ML models can be used to predict drug responses, identify biomarkers, and optimize treatment strategies based on patient data, including genomic information. biomedres.usresearchgate.net For multi-kinase inhibitors like Regorafenib and Sorafenib, AI models can evaluate their efficacy in specific cancers like hepatocellular carcinoma (HCC) by utilizing genomic data, potentially leading to the identification of new indications or combinations. biomedres.usresearchgate.net

ML classifiers, such as Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN), are used in QSAR modeling and virtual screening workflows to predict the activity of compounds against specific targets like VEGFR2. bohrium.comacs.org These models are trained on datasets of known inhibitors and non-inhibitors and evaluated based on metrics like accuracy, sensitivity, specificity, and AUC. bohrium.com

In the context of Regorafenib research, AI and ML are being integrated into computational workflows to identify potential new therapeutic applications and understand its complex interactions within biological systems. bohrium.comacs.orgbiomedres.usresearchgate.net

Preclinical Mechanistic Models: in Vitro and in Vivo Studies

Cell Line-Based Research Models

In vitro studies using established cancer cell lines have been fundamental in characterizing the biological activities of OTS964. These models allow for controlled investigation of the compound's direct effects on cancer cell proliferation, survival, and other functional behaviors.

Proliferation and Viability Assays

OTS964 has demonstrated potent inhibitory effects on the growth and viability of a wide array of human cancer cell lines, particularly those with high expression of its target, T-LAK cell-originated protein kinase (TOPK). selleckchem.com The half-maximal inhibitory concentrations (IC50) are consistently in the low nanomolar range across various tumor types.

Notably, the growth inhibitory effect is significantly weaker against cancer cells that are negative for the TOPK protein, such as the HT29 human colon cancer cell line (IC50 of 290 nM), which supports a TOPK-dependent mechanism of action. selleckchem.com

Studies on glioblastoma cell lines, including U87 and U251, have also confirmed the dose-dependent suppressive effects of OTS964 on the growth of glioma stem cell populations, with IC50 values determined to be approximately 125 nM and 68 nM, respectively. oncotarget.com

| Cancer Type | Cell Line | IC50 (nM) |

|---|---|---|

| Hepatocellular Carcinoma | HepG2 | 19 |

| Colon Cancer | HCT-116 | 33 |

| Gastric Cancer | MKN1 | 38 |

| Gastric Cancer | MKN45 | 39 |

| Glioblastoma | U251 | 68 |

| Glioblastoma | U87 | 125 |

| Colon Cancer (TOPK-negative) | HT29 | 290 |

Functional Assays

Beyond inhibiting proliferation, OTS964 impacts several key cellular functions that are critical for tumor progression and metastasis.

Apoptosis: A primary consequence of OTS964 treatment is the induction of apoptosis, or programmed cell death. mdpi.com This is mechanistically linked to the compound's effect on cell division. selleckchem.comnih.gov

Cytokinesis Inhibition: The core mechanism of action for OTS964 is the disruption of cytokinesis, the final stage of cell division. nih.govoncotherapy.co.jp Treatment with the compound leads to defects in this process, resulting in cells that fail to separate properly, often forming intercellular bridges, which subsequently triggers apoptosis. selleckchem.com

Migration and Invasion: The target of OTS964, TOPK, plays a role in signaling pathways that promote cancer cell migration and invasion, such as the PI3K/PTEN/AKT pathway. mdpi.comiiarjournals.org Studies have shown that knocking down TOPK suppresses the invasion and migration of cancer cells. iiarjournals.orgiiarjournals.org Therefore, inhibition of TOPK by OTS964 is mechanistically linked to a reduction in the migratory and invasive potential of tumor cells. nih.govoncotarget.com

Angiogenesis: OTS964 may also impact angiogenesis, the formation of new blood vessels that supply tumors. Research has indicated that formulations including OTS964 can inhibit the secretion of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. researchgate.net Furthermore, CDK11, another identified target of OTS964, has been shown to play a critical role in angiogenesis. biorxiv.org

Development of Resistant Cell Models for Mechanism of Resistance Elucidation

To understand potential mechanisms of resistance to OTS964, researchers have developed and studied resistant cancer cell models. These investigations have revealed that drug efflux pumps, specifically ATP-binding cassette (ABC) transporters, can play a significant role.

ABCG2-Mediated Resistance: Studies have shown that the efficacy of OTS964 is limited in cancer cells that overexpress the ABCG2 transporter. nih.govresearchgate.net This resistance was observed in both drug-selected resistant cell lines and in cells genetically engineered to overexpress ABCG2. nih.govresearchgate.net It was also found that OTS964 can induce the upregulation of ABCG2 protein expression, potentially contributing to acquired resistance. nih.govresearchgate.net The resistance could be reversed by known ABCG2 inhibitors. nih.govresearchgate.net

ABCB1-Mediated Resistance: A similar mechanism of resistance involving the ABCB1 transporter has been identified. researchgate.net Overexpression of ABCB1 in both drug-selected and gene-transfected cell lines rendered them significantly less sensitive to OTS964. researchgate.netstjohns.edu This effect was reversible through the co-administration of a known ABCB1 inhibitor, verapamil. researchgate.net

In Vivo Xenograft and Allograft Models (Mechanistic Focus)

The anti-tumor activity of OTS964 has been validated in vivo using xenograft models, where human tumor cells are implanted into immunocompromised mice. These models provide insight into the compound's efficacy and mechanism of action within a complex biological system.

Mouse Xenograft Models

OTS964 and its analogs have shown significant efficacy in suppressing tumor growth across various xenograft models.

Colorectal Cancer: In xenograft models established with human colorectal cancer cells (e.g., SW620), OTS964 effectively suppressed tumor growth. researchgate.net Other studies have noted that TOPK inhibitors can suppress tumor growth in HCT116 colon cancer xenografts. iiarjournals.org

Glioblastoma: The in vivo activity of OTS964 in the context of glioblastoma has been investigated using U87 glioblastoma cells to generate subcutaneous tumors in mice. nih.gov This model was successfully used to validate a radiolabeled version of OTS964 for in vivo PET imaging, confirming tumor uptake of the compound. nih.gov

Hepatocellular Carcinoma: While specific in vivo studies for OTS964 in hepatocellular carcinoma xenografts are part of broader preclinical evaluations, the potent in vitro activity against HCC cell lines like HepG2 suggests its potential in such models. selleckchem.com Xenograft models are a standard for the preclinical evaluation of compounds in this cancer type. science.govscience.gov

Pediatric Malignancies: The relevance of OTS964 to pediatric cancers has been explored. Studies have tested the compound's cytotoxicity in patient-derived xenograft (PDX) samples from B-cell acute lymphoblastic leukemia (B-ALL), a common pediatric cancer. researcher.lifenih.gov

Assessment of Tumor Growth Inhibition Mechanisms

The primary mechanism of tumor growth inhibition observed in vivo mirrors the findings from in vitro studies. Treatment with OTS964 in xenograft models of human lung cancer has been shown to induce cytokinesis defects within the tumor cells, leading to apoptosis. nih.govoncotherapy.co.jp This cellular-level disruption translates to a macroscopic anti-tumor effect, with studies reporting significant tumor shrinkage and, in some cases, complete tumor regression. oncotherapy.co.jpmedchemexpress.com

Based on the performed searches, no publicly available scientific literature or data could be found for the chemical compound “CID 73212166” in relation to preclinical mechanistic models, including in vitro studies, in vivo studies, patient-derived xenograft (PDX) models, or genetically engineered mouse models (GEMMs).

Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content for the requested sections and subsections focusing solely on this specific compound. Any attempt to create such content would be speculative and would not adhere to the requirement for scientifically accurate information based on research findings.

Analytical Methodologies for Research Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods

LC-MS has become a principal technique for the bioanalysis of Lorlatinib due to its high sensitivity and selectivity, enabling the quantification of low concentrations in complex biological matrices.

LC-MS/MS methods have been successfully developed and validated for the quantification of Lorlatinib in various biological samples, including human and mouse plasma, as well as mouse tissue homogenates (brain, liver, kidney, and spleen). nih.gov A common sample preparation technique involves protein precipitation with acetonitrile (B52724), which is a straightforward and effective method for extracting the analyte from the plasma matrix. nih.govresearchgate.net For instance, one method requires just 10-40 μl of plasma sample for analysis. nih.govresearchgate.net

Chromatographic separation is typically achieved using reverse-phase columns, such as ethylene (B1197577) bridged octadecyl silica (B1680970) or polar embedded octadecyl silica columns. nih.govresearchgate.net Gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol (B129727) is frequently employed to achieve good separation and peak shape. nih.govresearchgate.netfrontiersin.org Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode, with selected reaction monitoring (SRM) for enhanced specificity and sensitivity. nih.govresearchgate.net For Lorlatinib, a common transition monitored is m/z 407.1 → 228.1. researchgate.net

These methods have been validated over specific concentration ranges, for example, 2-2000 ng/mL in human and mouse plasma. nih.govresearchgate.net The use of a stable isotopically labeled internal standard is ideal, but in its absence, other compounds like [2H8]-alectinib or rucaparib (B1680265) have been successfully used. nih.govresearchgate.net

Table 1: LC-MS/MS Method Parameters for Lorlatinib Quantification in Biological Matrices

| Parameter | Method 1 nih.gov | Method 2 researchgate.net | Method 3 nih.gov |

|---|---|---|---|

| Matrix | Human plasma, mouse plasma, tissue homogenates | Mouse plasma | Human K2-EDTA plasma |

| Sample Volume | 40 µL | 10 µL | Not Specified |

| Sample Prep | Protein precipitation with acetonitrile | Protein precipitation | Protein precipitation |

| LC Column | Ethylene bridged C18 | Polar embedded C18 | HyPURITY® C18 |

| Mobile Phase | 1% Formic acid in water and acetonitrile (gradient) | 0.1% Formic acid in water and methanol (gradient) | Ammonium acetate (B1210297) in water and methanol (gradient) |

| Detection | Triple Quadrupole MS (SRM) | Triple Quadrupole MS (SRM) | Triple Quadrupole MS (ESI) |

| Linear Range | 2-2000 ng/mL | 2-2000 ng/mL | 25-1,000 ng/mL |

| Internal Standard | [2H8]-Alectinib | Rucaparib | Not Specified |

While the primary focus of many bioanalytical methods is the parent compound, understanding the metabolic fate of Lorlatinib is also important. Untargeted metabolomics approaches using techniques like ultra-performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry (UPLC-Q/TOF-MS) have been employed to investigate the dynamic changes in serum metabolites in mice after Lorlatinib administration. frontiersin.org This type of analysis helps to identify potential biomarkers and understand the broader physiological impact of the compound, rather than quantifying specific, known metabolites. frontiersin.org These studies have successfully used both positive and negative ion modes to analyze serum samples and identify differences in principal components between control and Lorlatinib-treated groups. frontiersin.org

Validation of LC-MS methods is performed to ensure their reliability for research applications. Key validation parameters include accuracy, precision, sensitivity (Lower Limit of Quantification, LLOQ), linearity, and stability. For Lorlatinib, validated methods demonstrate high accuracy and precision. For example, in a method validated for plasma and tissue homogenates, accuracies were between 87.2% and 110.2%, with both within-day and between-day precision values in the range of 2.2-15.0%. nih.gov Another assay developed for mouse plasma reported within-day precision from 8.0-11.6% and between-day precision from 10.0-15.0%, with accuracies ranging from 99.0-113.3%. researchgate.net

The sensitivity of these methods is sufficient for pharmacokinetic studies, with LLOQs typically in the low ng/mL range (e.g., 2 ng/mL). nih.govresearchgate.net Linearity is established over a wide concentration range, with correlation coefficients (r²) consistently greater than 0.99. nih.gov Stability is also assessed under various conditions, including freeze-thaw cycles and storage at different temperatures, to ensure sample integrity. researchgate.net For instance, Lorlatinib in plasma has been found to be stable for at least 6 hours at ambient temperature, through three freeze-thaw cycles, and for 2 months at -30 °C. researchgate.net

Table 2: Summary of Validation Parameters for LC-MS/MS Assays of Lorlatinib

| Parameter | Result | Reference |

|---|---|---|

| Linear Range | 2-2000 ng/mL | nih.govresearchgate.net |

| Accuracy | 87.2% - 113.3% | nih.govresearchgate.net |

| Within-Day Precision (%RSD) | 2.2% - 15.0% | nih.gov |

| Between-Day Precision (%RSD) | 2.2% - 15.0% | nih.gov |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | nih.govresearchgate.net |

| Correlation Coefficient (r²) | >0.99 | nih.gov |

High-Performance Liquid Chromatography (HPLC) with UV Detection Methods

HPLC with UV detection offers a more accessible and cost-effective alternative to LC-MS for the quantification of Lorlatinib, particularly in samples where high sensitivity is not the primary requirement, such as in pharmaceutical formulations.

Reverse-phase HPLC (RP-HPLC) methods have been developed for the determination of Lorlatinib in bulk drug and tablet dosage forms. ijrpr.com These methods are suitable for quality control and routine analysis in pharmaceutical settings. ijrpr.comnih.gov The analysis is typically performed using a C18 column and a mobile phase composed of a buffer (e.g., potassium dihydrogen orthophosphate) and organic modifiers like acetonitrile and methanol in an isocratic elution mode. ijrpr.com Detection is carried out using a UV detector at a wavelength where Lorlatinib exhibits significant absorbance, such as 245 nm or 310 nm. ijrpr.comjidps.com The retention time for Lorlatinib in one such method was reported to be approximately 7.871 minutes. ijrpr.com

The development of HPLC methods involves optimizing chromatographic conditions to achieve a symmetrical peak shape, adequate retention, and good resolution from any potential impurities or excipients. ijrpr.com Validation is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). ijrpr.comjidps.com

A validated RP-HPLC method demonstrated linearity over a concentration range of 50 to 150 μg/mL, with a correlation coefficient of 0.9994. ijrpr.com The accuracy of the method was confirmed by recovery studies, with mean recovery values between 99% and 102%. ijrpr.com Precision was established with a relative standard deviation (RSD) of less than 1%. ijrpr.com The specificity of the method ensures that there is no interference from other components in the sample at the retention time of Lorlatinib. ijrpr.com The robustness of the method is also tested by making small, deliberate changes to parameters like mobile phase composition and pH to ensure the method remains reliable under slight variations. ijrpr.com

Table 3: Example of a Validated RP-HPLC Method for Lorlatinib

| Parameter | Condition / Result | Reference |

|---|---|---|

| LC Column | Eclipse plus C18 (250mm x 4.6mm, 3µm) | ijrpr.com |

| Mobile Phase | Potassium dihydrogen orthophosphate, acetonitrile, methanol (45:30:25 v/v/v), pH 5.8 | ijrpr.com |

| Flow Rate | 1.0 mL/min | ijrpr.com |

| UV Detection | 310 nm | ijrpr.com |

| Retention Time | ~7.9 min | ijrpr.com |

| Linear Range | 50-150 µg/mL | ijrpr.com |

| Correlation Coefficient (r²) | 0.9994 | ijrpr.com |

| Accuracy (% Recovery) | 99% - 102% | ijrpr.com |

| Precision (%RSD) | < 1% | ijrpr.com |

Table of Compound Names

| PubChem CID | Common Name(s) |

| 73212166 | Lorlatinib, PF-06463922 |

| 53289354 | Alectinib |

| 11663205 | [2H8]-Alectinib |

| 46219809 | Rucaparib |

| 135403565 | Brigatinib |

| 44205436 | Pralsetinib |

| 71589476 | Selpercatinib |

| 5330104 | Acetonitrile |

| 17749 | Methanol |

| 5462222 | Formic Acid |

| 962 | Water |

| 516892 | Potassium Dihydrogen Orthophosphate |

Lack of Publicly Available Data for CID 73212166

Following a comprehensive search for scientific literature and data pertaining to the chemical compound this compound, also known as N-(3-((7-chloro-4-methoxyisoquinolin-1-yl)amino)propyl)cyclopropane-1-carboxamide, it has been determined that there is no publicly available information regarding its specific analytical methodologies and spectrophotometric or spectroscopic characterization.

Extensive searches across various scientific databases and public domains did not yield any research articles, patents, or technical reports detailing the analytical techniques used for the analysis of this specific compound. Consequently, the generation of an article with detailed research findings and data tables on its spectrophotometric and spectroscopic properties, as per the requested outline, is not possible at this time.

The requested sections and subsections require specific, detailed, and scientifically validated data that is not present in the accessible public record for this compound. To maintain scientific accuracy and adhere to the strict instruction of not introducing information outside the explicit scope, the article cannot be generated.

Emerging Research Avenues and Unexplored Mechanisms

Identification of Novel Molecular Targets

There is no publicly available information identifying novel molecular targets for CID 73212166.

Elucidation of Off-Target Interactions and Their Biological Implications

No studies detailing the off-target interactions of this compound or their biological implications have been found in the public domain.

Mechanistic Studies of Synergy with Other Experimental Agents

There is no published research on the synergistic effects of this compound with other experimental agents.

Development of Advanced In Vitro Models for Complex Biology (e.g., Organoids, 3D Culture Systems for mechanistic studies)

No literature is available that describes the use of this compound in organoid or 3D cell culture systems for mechanistic studies.

Investigation of Epigenetic and Transcriptomic Modulations

Publicly accessible data on the epigenetic and transcriptomic effects of this compound is non-existent.

Understanding Resistance Mechanisms at a Molecular Level in Preclinical Settings

There are no preclinical studies available that investigate molecular resistance mechanisms to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.